molecular formula C15H14O4 B12144901 Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)- CAS No. 137987-86-1

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)-

Cat. No.: B12144901
CAS No.: 137987-86-1
M. Wt: 258.27 g/mol
InChI Key: IAUKIQGZHPZVRS-UHFFFAOYSA-N
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Description

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)- is an organic compound characterized by the presence of both phenolic and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)- typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dihydroxyacetophenone and 2-methylphenol.

    Etherification Reaction: The 2,4-dihydroxyacetophenone undergoes an etherification reaction with 2-methylphenol in the presence of a suitable base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) for several hours.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)- can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, forming quinones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.

    Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and related oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a building block for the development of novel materials with specific properties.

Biology:

  • Investigated for its potential antioxidant properties due to the presence of phenolic hydroxyl groups.
  • Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
  • Used in the design of drug candidates targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Employed in the formulation of coatings, adhesives, and polymers with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)- involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl groups can form hydrogen bonds and participate in redox reactions, influencing the activity of biological systems. The compound may also modulate signaling pathways by interacting with specific proteins, leading to various biological effects.

Comparison with Similar Compounds

    Ethanone, 1-(2,4-dihydroxyphenyl)-: Lacks the 2-methylphenoxy group, resulting in different chemical and biological properties.

    Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)-: Similar structure but with a different position of the methyl group, affecting its reactivity and interactions.

    Ethanone, 1-(2,4-dihydroxyphenyl)-2-(phenoxy)-: Lacks the methyl group, which can influence its solubility and biological activity.

Uniqueness: Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)- is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenolic and ether groups allows for diverse interactions and applications in various fields.

This detailed overview provides a comprehensive understanding of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

137987-86-1

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)ethanone

InChI

InChI=1S/C15H14O4/c1-10-4-2-3-5-15(10)19-9-14(18)12-7-6-11(16)8-13(12)17/h2-8,16-17H,9H2,1H3

InChI Key

IAUKIQGZHPZVRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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